molecular formula C19H14ClNO5S B2916006 4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid CAS No. 606944-48-3

4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid

Cat. No.: B2916006
CAS No.: 606944-48-3
M. Wt: 403.83
InChI Key: OMOBIVNVBIPQNK-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid , also known by its chemical formula C19H14ClNO5S , is a synthetic compound with a molecular weight of 403.84 g/mol . It falls under the category of sulfonamides and contains both aromatic and acidic functional groups. The compound’s IUPAC name is 4-({[4-(2-chlorophenoxy)phenyl]sulfonyl}amino)benzoic acid .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Some derivatives of 4-(substituted phenylsulfonamido)benzoic acids, including compounds similar to 4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation conditions. These compounds have been tested for their antimicrobial activities using the Bauer-Kirby disc diffusion method, demonstrating their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

EP1 Receptor Antagonists

Sulfonamide compounds, similar in structure to this compound, have been explored as EP1 receptor selective antagonists. These compounds show potential in optimizing antagonist activity for the EP1 receptor, a significant target in various therapeutic areas (Naganawa et al., 2006).

Fuel Cell Applications

A compound structurally related to this compound has been synthesized for use as a monomer in the preparation of sulfonated poly(arylene ether sulfones), which are useful as solid polymer electrolytes in fuel cells. This highlights its potential application in energy generation and storage technologies (Begunov et al., 2017).

Transformation Mechanism in Disinfection

Similar sulfonic acid compounds have been studied to understand their transformation mechanisms during free chlorine-promoted disinfection processes. These insights are crucial for assessing the environmental impact and safety of such compounds when they enter water treatment systems (Xiao et al., 2013).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

4-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5S/c20-17-3-1-2-4-18(17)26-15-9-11-16(12-10-15)27(24,25)21-14-7-5-13(6-8-14)19(22)23/h1-12,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOBIVNVBIPQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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